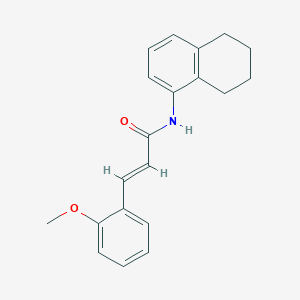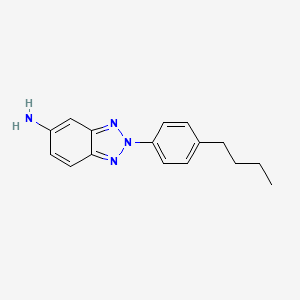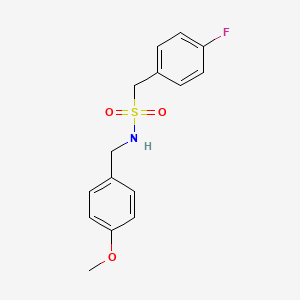![molecular formula C18H18N2O3S B4793384 N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4793384.png)
N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide
Overview
Description
N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thienyl-furancarboxamide derivatives and has been found to exhibit potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a serine/threonine protein kinase that plays a critical role in various cellular processes.
Mechanism of Action
N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide exerts its pharmacological effects through the inhibition of N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamideβ. This enzyme plays a critical role in the regulation of various cellular processes by phosphorylating a wide range of substrates, including glycogen synthase, β-catenin, and tau protein. Inhibition of N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamideβ by N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which has been implicated in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the phosphorylation of various N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamideβ substrates, including glycogen synthase, β-catenin, and tau protein. In vivo studies have shown that N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide can improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent inhibitory activity against N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamideβ, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Another advantage is its relatively low toxicity, which allows for the use of higher concentrations in in vitro and in vivo experiments. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in some experiments.
Future Directions
N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide has several potential future directions for research. One area of interest is the development of more potent and selective N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamideβ inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamideβ inhibition in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. Furthermore, the potential use of this compound as a tool for studying the role of N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamideβ in various cellular processes, including gene expression, cell cycle regulation, and apoptosis, is an area of interest for future research.
Scientific Research Applications
N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamideβ, a serine/threonine protein kinase that plays a critical role in various cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and apoptosis. Dysregulation of N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamideβ has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, diabetes, cancer, and inflammatory disorders.
properties
IUPAC Name |
N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-16(12-5-7-13(22-2)8-6-12)14(10-19)18(24-11)20-17(21)15-4-3-9-23-15/h5-8,15H,3-4,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIATMOLVWCVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCO2)C#N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4793301.png)
![4-allyl-3-[1-(4-bromophenoxy)ethyl]-5-[(2-chloro-4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4793307.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4793313.png)


![N-(2-methoxy-5-methylphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4793346.png)
![methyl 4-{5-[(2-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4793351.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4793358.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4793364.png)

![2-[(2-chlorobenzylidene)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4793388.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4793403.png)
![2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline](/img/structure/B4793422.png)